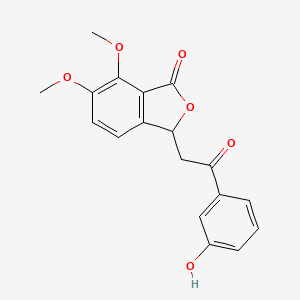
N-(4-chlorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-chlorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide is a chemical entity that appears to be related to various research areas, including corrosion inhibition, antiviral therapy, and crystal structure analysis. While the exact compound is not directly mentioned in the provided papers, similar compounds with related structures have been studied for their chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of chloro-substituted pyrimidines with morpholine in the presence of a base such as anhydrous potassium carbonate . This method may be applicable to the synthesis of N-(4-chlorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide, suggesting a potential pathway for its preparation.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using various spectroscopic techniques, including FT-IR, Raman, and NMR spectroscopy . These studies provide insights into the vibrational signatures and geometric equilibrium of the molecules, which are crucial for understanding the molecular conformation and the effects of substituents like the electronegative chlorine atom .
Chemical Reactions Analysis
The chemical reactivity of related acetamide compounds has been explored in the context of corrosion inhibition and antiviral activity. For instance, N-[morpholin-4-yl(phenyl)methyl]acetamide has been shown to exhibit a high inhibition efficiency for mild steel corrosion in hydrochloric acid medium, which is concentration-dependent and involves surface adsorption . Similarly, an anilidoquinoline derivative exhibited significant antiviral effects against Japanese encephalitis .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been deduced from crystallographic studies and computational modeling. For example, crystal structures have revealed the presence of hydrogen bonding and other non-covalent interactions that influence the stability and packing of the molecules in the solid state . Additionally, computational approaches have been used to predict the conformational behavior of these molecules in different environments .
科学的研究の応用
Synthesis and Medicinal Applications
- Antimicrobial and Antifungal Agents : Novel derivatives, including those similar to the specified compound, have been synthesized and shown to possess antimicrobial and antifungal activities. For instance, compounds with morpholine and pyrimidine structures have been evaluated for their effectiveness against bacterial and fungal strains, highlighting their potential as broad-spectrum antimicrobial agents (J.J. Majithiya, B. Bheshdadia, 2022).
- Antiviral Properties : Specific derivatives have demonstrated significant antiviral effects, including the treatment of viral infections such as Japanese encephalitis, showcasing their therapeutic efficacy through antiviral and antiapoptotic activities (Joydeep Ghosh et al., 2008).
Chemical Synthesis and Characterization
- Green Synthetic Methods : Research on related morpholine and pyrimidine compounds includes the development of green synthetic methods. These approaches aim at improving the efficiency and environmental friendliness of chemical syntheses (H. Lei et al., 2017).
- Spectral Characterization : The synthesized compounds have been extensively characterized using spectroscopic techniques such as NMR, IR, and mass spectroscopy, which are crucial for confirming the structures of novel chemical entities (V. Kanagarajan, J. Thanusu, M. Gopalakrishnan, 2010).
Potential Therapeutic Applications
- Neuroprotective Effects : Derivatives containing morpholine and pyrimidine structures have been explored for their neuroprotective effects, including potential applications in treating neurodegenerative diseases and conditions associated with neuronal damage (D. Bardiot et al., 2015).
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-12-10-16(24)22(17(19-12)21-6-8-25-9-7-21)11-15(23)20-14-4-2-13(18)3-5-14/h2-5,10H,6-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQCOIKKYKGUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

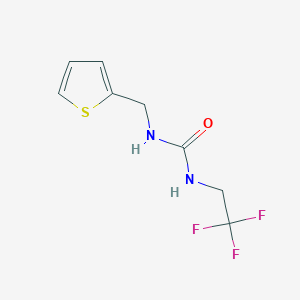
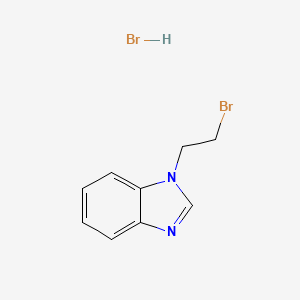

![3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B2548861.png)

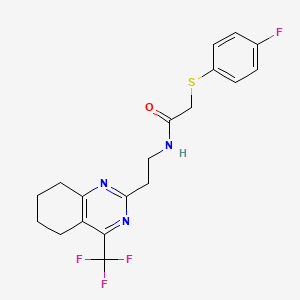

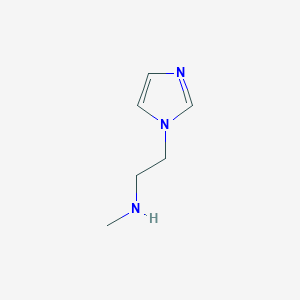
![7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid](/img/structure/B2548874.png)
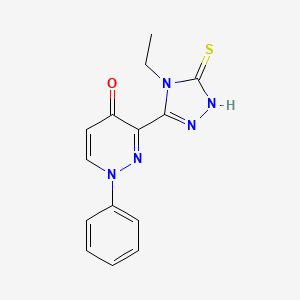
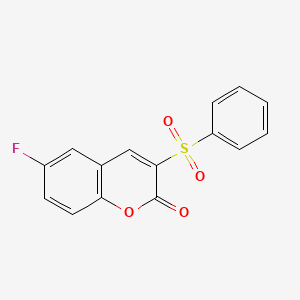
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)
![2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2548878.png)
